molecular formula C16H15N3O B2562054 N-(2-phenylethyl)-1H-indazole-3-carboxamide CAS No. 23707-07-5

N-(2-phenylethyl)-1H-indazole-3-carboxamide

Cat. No.: B2562054
CAS No.: 23707-07-5
M. Wt: 265.316
InChI Key: POGXZPJWXLBSNI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole carboxamides. This compound has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. It is characterized by the presence of an indazole ring, a phenylethyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)-1H-indazole-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-4-piperidinyl]aniline
  • Benzoylfentanyl
  • 2-thiophenefentanyl

Uniqueness

N-(2-phenylethyl)-1H-indazole-3-carboxamide stands out due to its unique indazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities and pharmacological effects, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(2-phenylethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(17-11-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGXZPJWXLBSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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